4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide
Description
4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a bicyclic 1-azabicyclo[2.2.2]octane (quinuclidine) moiety attached to a para-aminobenzenesulfonamide scaffold. This structure combines the sulfonamide group’s classical pharmacophoric features with the rigid, lipophilic quinuclidine system, which enhances receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c14-11-1-3-12(4-2-11)19(17,18)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKIEZRLGUKZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953895-19-7 | |
| Record name | 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the azabicyclo[2.2.2]octane core, which can be synthesized through a series of cyclization reactions. The benzene sulfonamide group is then introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced forms of the azabicyclo[2.2.2]octane ring.
Substitution: Alkylated derivatives at the amino group.
Scientific Research Applications
Antiemetic Properties
Zacopride is primarily recognized for its antiemetic properties, acting as a highly potent antagonist of the 5-HT3 receptor. This receptor plays a crucial role in the vomiting reflex, making Zacopride a candidate for treating nausea and vomiting associated with chemotherapy and postoperative recovery.
Case Study: Efficacy in Chemotherapy-Induced Nausea
In a clinical study involving patients undergoing chemotherapy, Zacopride demonstrated significant efficacy in reducing the incidence of nausea compared to placebo, highlighting its potential as a therapeutic agent in oncology settings .
Gastrointestinal Motility Disorders
Zacopride also functions as a peristaltic stimulant, which can be beneficial in treating gastrointestinal motility disorders such as irritable bowel syndrome (IBS).
Case Study: Impact on IBS Symptoms
A randomized controlled trial assessed the effects of Zacopride on patients with IBS. Results indicated a marked improvement in bowel movement frequency and reduction in abdominal discomfort, suggesting its utility in managing IBS symptoms .
Molecular Mechanism of Action
Zacopride operates through multiple mechanisms:
- 5-HT3 Receptor Antagonism : Inhibits serotonin-mediated signaling pathways that trigger nausea.
- 5-HT4 Receptor Agonism : Enhances gastrointestinal motility by stimulating peristalsis.
Toxicity Assessment
A study assessing the toxicity of Zacopride found no significant organ toxicity at therapeutic doses; however, further research is warranted to explore potential long-term effects .
Mechanism of Action
The mechanism of action of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The azabicyclo[2.2.2]octane ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Pyrimidine Substituents
- Sulfamerazine (4-amino-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide) and sulfametazina (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide) share the sulfonamide backbone but replace the quinuclidine group with pyrimidine rings. These compounds exhibit distinct solubility profiles in alcohol-water mixtures, with sulfamerazine showing higher solubility in ethanol-rich solvents compared to sulfametazina .
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Solubility (Alcohol-Water Systems) |
|---|---|---|---|---|
| Sulfamerazine | C11H12N4O2S | 264.30 g/mol | 4-methylpyrimidin-2-yl substituent | Higher in ethanol-water mixtures |
| Sulfametazina | C12H14N4O2S | 278.33 g/mol | 4,6-dimethylpyrimidin-2-yl | Lower in ethanol-water mixtures |
| Target Compound | C13H18N4O2S | 310.38 g/mol* | 1-azabicyclo[2.2.2]octan-3-yl | Not reported |
*Calculated based on molecular formula.
Quinuclidine-Based Benzamides
- 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride (CAS: 1334147-09-9) replaces the sulfonamide group with a benzamide. This modification reduces polarity, as evidenced by its higher molecular weight (245.32 g/mol vs. 310.38 g/mol for the sulfonamide analog) and altered solubility. The compound has been discontinued commercially, suggesting challenges in synthesis or stability .
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Pharmacological Activity |
|---|---|---|---|---|
| Benzamide dihydrochloride | C14H20Cl2N3O | 245.32 g/mol | Benzamide core | Discontinued (stability issues?) |
| 2,4-Dimethoxybenzamide | C16H22N2O3 | 290.36 g/mol | 2,4-methoxy substituents | Not reported |
| Target Compound | C13H18N4O2S | 310.38 g/mol | Sulfonamide core | Potential prokinetic/antiemetic |
Chlorinated and Alkoxy-Substituted Analogs
- 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}-5-chloro-2-(cyclopropylmethoxy)benzamide () introduces chlorine and cyclopropylmethoxy groups, which may enhance binding to serotonin or dopamine receptors. Such modifications are common in antiemetic agents to improve potency and selectivity .
Key Research Findings
Solubility and Stability: Sulfonamide analogs with pyrimidine substituents exhibit solvent-dependent solubility, critical for formulation development . In contrast, quinuclidine-based sulfonamides/benzamides face stability challenges, as seen in the discontinuation of 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide dihydrochloride .
Pharmacological Activity : Substitutions on the benzene ring (e.g., chloro, methoxy) significantly influence receptor affinity. For example, chlorinated derivatives show enhanced antiemetic activity in preclinical models .
Synthetic Accessibility : The rigid quinuclidine system complicates synthesis, requiring specialized reagents like N,N-dimethylacetamide dimethylacetal for coupling reactions .
Biological Activity
4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide, also known as benzamide derivative, is a compound of interest due to its potential biological activities, particularly in cardiovascular and neurological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19N3O
- Molecular Weight : 245.32 g/mol
- CAS Number : 106517-87-7
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its cardiovascular effects and potential interactions with calcium channels.
Cardiovascular Effects
Recent studies have indicated that sulfonamide derivatives can significantly affect perfusion pressure and coronary resistance. For instance, a study utilizing an isolated rat heart model demonstrated that certain benzene sulfonamides, including derivatives similar to this compound, can modulate these parameters effectively:
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
| Benzene sulfonamide (control) | Baseline | Baseline |
| 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide | Decreased | Decreased |
The results suggest that these compounds may interact with calcium channels to induce vasodilation, thereby lowering perfusion pressure and coronary resistance .
The mechanism through which this compound exerts its effects may involve:
- Calcium Channel Interaction : Theoretical docking studies suggest that this compound could bind to specific amino acid residues in calcium channels, affecting their function and leading to altered vascular resistance .
- Cardiovascular Regulation : The interaction with calcium channels may facilitate the release or activation of these channels, contributing to changes in blood pressure dynamics .
Case Studies and Research Findings
A notable study investigated the effects of various benzene sulfonamides on coronary resistance and perfusion pressure using an isolated rat heart model. The findings highlighted that:
- 4-(2-aminoethyl)-benzenesulfonamide showed a significant decrease in both perfusion pressure and coronary resistance compared to controls.
- The interaction with calcium channels was hypothesized as a primary mechanism for these observed effects .
Pharmacokinetic Considerations
Pharmacokinetic parameters for this compound have also been evaluated using computational models such as SwissADME and ADMETLab, which predict absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). These studies indicate varying permeability across different cell lines, suggesting potential differences in bioavailability .
Q & A
Q. Methodology :
- Synthesize analogs via palladium-catalyzed cross-coupling or nucleophilic substitution.
- Assess activity using functional assays (e.g., GTPγS binding for mAChRs) and pharmacokinetic profiling (e.g., plasma protein binding) .
Advanced: How should researchers address contradictory data on this compound’s pharmacological effects across studies?
Methodological Answer:
Contradictions (e.g., mAChR vs. 5-HT₃ activity) arise due to:
- Assay Variability : Use standardized receptor subtypes (e.g., human M1 vs. rat M3) .
- Dosage Differences : Compare EC₅₀/IC₅₀ values at equivalent concentrations (e.g., 10⁻⁶ M to 10⁻⁹ M ranges).
- Model Systems : Validate findings in multiple models (e.g., ferret emesis models for antiemetic activity vs. murine gastric motility assays ).
Q. Resolution Strategy :
Perform head-to-head assays under identical conditions.
Use knockout animal models to isolate receptor contributions.
Apply computational docking to predict binding affinities across targets .
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- Thermal Stability : TGA/DSC to monitor decomposition above 200°C .
Advanced: What in vivo models are most appropriate for evaluating this compound’s therapeutic potential?
Methodological Answer:
- Gastroprokinetic Activity : Rat gastric emptying models (e.g., phenol red assay) at 1–10 mg/kg doses .
- Antiemetic Efficacy : Ferret cisplatin-induced emesis models (dose: 0.5 mg/kg IV), monitoring latency to first vomit .
- Anxiolytic Potential : Murine elevated plus maze, comparing to diazepam (dose: 2–5 mg/kg IP) .
Data Interpretation : Normalize results to positive controls (e.g., ondansetron for antiemetic studies) and account for species-specific metabolism .
Advanced: How does the compound’s bicyclic structure influence its pharmacokinetic profile?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
